Product packaging for 1-(Thieno[2,3-b]pyridin-2-yl)ethanone(Cat. No.:CAS No. 18354-56-8)

1-(Thieno[2,3-b]pyridin-2-yl)ethanone

Cat. No.: B1634205
CAS No.: 18354-56-8
M. Wt: 177.22 g/mol
InChI Key: YOBUDWFAWJYHQF-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry Research

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form the bedrock of modern medicinal chemistry. Their structural diversity and ability to interact with a wide array of biological targets make them indispensable in the quest for new therapeutic agents. These compounds are integral to the structures of numerous natural products, vitamins, and a significant majority of pharmaceuticals currently on the market. The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into a cyclic framework imparts unique physicochemical properties, influencing factors like solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug efficacy and pharmacokinetics.

The Thieno[2,3-b]pyridine (B153569) Core as a Privileged Scaffold in Chemical Biology

Among the myriad of heterocyclic systems, the thieno[2,3-b]pyridine core has emerged as a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. The fusion of a thiophene (B33073) and a pyridine (B92270) ring creates a unique electronic and steric environment, making it a versatile template for the design of novel bioactive molecules.

Structural Diversity and Annulation Patterns within the Thienopyridine Class

The thienopyridine class of compounds is characterized by the fusion of a thiophene and a pyridine ring. The orientation of these two rings relative to each other gives rise to several isomers, each with distinct chemical properties. The thieno[2,3-b]pyridine isomer is just one of several possible arrangements, with others including thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, and thieno[3,2-c]pyridine, among others. This inherent structural diversity, arising from different annulation patterns, allows for fine-tuning of the molecule's three-dimensional shape and electronic distribution, which is crucial for achieving selective interactions with biological targets.

Broad Spectrum of Reported Biological Activities of Thienopyridine Derivatives

Derivatives of the thieno[2,3-b]pyridine scaffold have been the subject of intensive research, revealing a remarkable range of biological activities. These compounds have shown promise in various therapeutic areas, a testament to the versatility of this privileged scaffold. The table below summarizes some of the key biological activities reported for thieno[2,3-b]pyridine derivatives.

Biological ActivityTherapeutic Area
AnticancerOncology
AntimicrobialInfectious Diseases
Anti-inflammatoryImmunology
AntiviralInfectious Diseases
Kinase InhibitionOncology, Inflammation
CNS ActivityNeurology

The anticancer activity of thieno[2,3-b]pyridine derivatives is particularly noteworthy, with studies demonstrating their ability to inhibit various cancer cell lines. mdpi.comnih.govnih.gov Similarly, their potential as antimicrobial agents has been explored, offering a potential avenue for combating drug-resistant pathogens.

Specific Research Context of 1-(Thieno[2,3-b]pyridin-2-yl)ethanone and its Analogs

While direct and extensive research specifically on this compound is limited in publicly available literature, its structural analogs have been synthesized and investigated, providing a valuable context for its potential applications. The ethanone (B97240) moiety attached to the thieno[2,3-b]pyridine core suggests its utility as a key synthetic intermediate. The acetyl group can serve as a handle for further chemical modifications, allowing for the construction of more complex molecules with diverse functionalities.

For instance, the synthesis of a closely related analog, 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone, has been reported. mdpi.com In this research, the ethanone derivative is a crucial intermediate in the construction of more elaborate heterocyclic systems, highlighting the role of the acetyl group as a reactive site for cyclization and other transformations. mdpi.com

The research on analogs of this compound suggests that this compound is likely a valuable building block in the synthesis of novel thieno[2,3-b]pyridine derivatives with potential biological activities. The presence of the acetyl group allows for a variety of chemical reactions, such as condensations, oxidations, and reductions, which can be used to introduce new functional groups and build molecular complexity. The exploration of these derivatives is a common strategy in medicinal chemistry to develop structure-activity relationships and optimize the therapeutic potential of a lead scaffold. The table below presents some analogs of this compound that have been synthesized and studied.

Compound NameResearch Focus
1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanoneSynthesis of novel fused heterocyclic systems mdpi.com
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanoneInvestigated for potential biological activities
1-(Thieno[2,3-b]pyridin-3-yl)ethanoneCommercially available building block molbase.com
1-(Thieno[2,3-b]pyridin-5-yl)ethan-1-oneCommercially available building block chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NOS B1634205 1-(Thieno[2,3-b]pyridin-2-yl)ethanone CAS No. 18354-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18354-56-8

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-thieno[2,3-b]pyridin-2-ylethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)8-5-7-3-2-4-10-9(7)12-8/h2-5H,1H3

InChI Key

YOBUDWFAWJYHQF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(S1)N=CC=C2

Canonical SMILES

CC(=O)C1=CC2=C(S1)N=CC=C2

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

For the thieno[2,3-b]pyridine (B153569) core, the protons on the pyridine (B92270) and thiophene (B33073) rings would exhibit distinct signals in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The precise chemical shifts are influenced by the electronic effects of the fused rings and the acetyl substituent. The protons on the pyridine ring (at positions 4, 5, and 6) would likely display characteristic coupling patterns (e.g., doublets, triplets, or doublet of doublets) depending on their adjacency, with coupling constants (J) typically in the range of 2-8 Hz. The proton on the thiophene ring (at position 3) would likely appear as a singlet or a doublet, depending on its coupling with neighboring protons, though in the parent thieno[2,3-b]pyridine, it couples with the proton at position 2. The methyl protons of the ethanone (B97240) group are expected to appear as a sharp singlet in the upfield region, generally around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 1-(Thieno[2,3-b]pyridin-2-yl)ethanone

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine Ring Protons7.0 - 9.0d, t, dd2 - 8
Thiophene Ring Proton7.0 - 8.0s or dN/A
-CH₃ (ethanone)~2.5sN/A

Note: This table is based on predicted values from related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum.

The carbonyl carbon of the ethanone group is the most deshielded and would appear significantly downfield, typically in the range of δ 190-200 ppm. The carbons of the aromatic thieno[2,3-b]pyridine ring system would resonate in the region of δ 110-160 ppm. The specific chemical shifts of these carbons are dictated by the heteroatoms (nitrogen and sulfur) and the acetyl substituent. The methyl carbon of the ethanone group would be found in the upfield region of the spectrum, generally between δ 20-30 ppm. Analysis of substituted thieno[2,3-b]pyridines, such as 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone, shows the carbonyl carbon at approximately 193.2 ppm and the methyl carbon at around 28.5 ppm, providing a reasonable estimate for the parent compound. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ethanone)190 - 200
Aromatic Carbons (Thieno[2,3-b]pyridine)110 - 160
-CH₃ (ethanone)20 - 30

Note: This table is based on predicted values from related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum would reveal the connectivity between adjacent protons within the pyridine and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes one-bond correlations between protons and the carbons to which they are directly attached. This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is crucial for identifying the connectivity between quaternary carbons (like the carbonyl carbon and the carbons at the ring fusion) and nearby protons. For instance, correlations between the methyl protons of the ethanone group and the carbonyl carbon, as well as the C2 carbon of the thieno[2,3-b]pyridine ring, would be expected.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and easily identifiable peak would be the strong absorption due to the carbonyl (C=O) stretching vibration of the ketone functional group. This band is typically observed in the region of 1680-1700 cm⁻¹. For instance, in the related compound 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone, the C=O stretch is observed at 1670 cm⁻¹. mdpi.com The spectrum would also display characteristic absorptions for the C-H stretching of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic methyl group (just below 3000 cm⁻¹). Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (Ketone)1680 - 1700Strong
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Weak
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₇NOS), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) or the methyl group (CH₃), leading to the formation of characteristic fragment ions. The analysis of these fragments can help to confirm the presence of the ethanone substituent and the thieno[2,3-b]pyridine core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule.

For this compound, the calculated exact mass of the molecular ion [M]⁺ is 177.0248. An HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula C₉H₇NOS and distinguishing it from other potential isobaric compounds.

Computational and Theoretical Studies in Molecular Design and Mechanistic Understanding

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the fundamental properties of the thieno[2,3-b]pyridine (B153569) scaffold. Studies on related 3-amino-substituted thieno[2,3-b]pyridine derivatives have shown that these molecules can exist in different rotational isomers, or rotamers, such as anti and syn conformations. researchgate.net

These calculations can determine the energy barriers between such conformers, revealing which structures are more stable. For instance, in certain derivatives, the anti-conformer has been shown to be more stable, a stabilization attributed to the formation of intramolecular hydrogen bonds. researchgate.net Such analyses are crucial for understanding the molecule's preferred shape in different environments, which in turn influences its reactivity and ability to bind to a biological target. Furthermore, these methods are used to interpret experimental results from electronic absorption, excitation, and emission studies, providing a detailed picture of the singlet excited states populated in various solvents. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is widely used to understand the interactions driving the biological activity of thieno[2,3-b]pyridine derivatives against various targets, including protein kinases and other enzymes.

Docking studies have been successfully employed to identify key amino acid residues that are crucial for the binding of thieno[2,3-b]pyridine derivatives to their targets. For example, in the investigation of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor, molecular docking suggested a key role for residues Val296 and Leu289 within the DNA-binding site. nih.gov Similarly, when derivatives were docked into the active site of PIM-1 kinase, the computational results were consistent with the in vitro inhibitory activity, validating the binding mode predictions. nih.gov For other targets, such as phosphoinositide-specific phospholipase C (PI-PLC), docking simulations help to position the ligands within the binding pocket to rationalize their activity. mdpi.com These analyses are fundamental for structure-based drug design, allowing for the modification of the ligand to enhance interactions with these specific residues.

The stability of a ligand-target complex is governed by a network of non-covalent interactions. Molecular docking simulations provide a detailed map of these interactions for thieno[2,3-b]pyridine derivatives. Hydrogen bonds are frequently observed and are critical for anchoring the ligand in the correct orientation. For instance, studies on thieno[2,3-d]pyrimidine (B153573) derivatives targeting Janus kinase 2 (JAK2) identified hydrogen bonds with residues like Glu 930. mdpi.com

In addition to hydrogen bonding, hydrophobic interactions play a significant role. The planar nature of the thieno[2,3-b]pyridine ring system facilitates π-stacking interactions with aromatic residues in the binding pocket. mdpi.com Docking of FOXM1 inhibitors revealed a π–H bond to the sidechain of Val296 and a sulfur–hydrogen bond to the backbone of Leu289, highlighting the diverse nature of interactions that contribute to binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic properties. For series of thienopyrimidine derivatives, CoMFA models have been developed with strong predictive power. nih.govnih.govresearchgate.net These models generate 3D contour maps that visualize regions where modifications to the steric bulk or electrostatic charge would likely enhance or diminish activity.

For example, a CoMFA model for thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors showed that steric and electrostatic fields contributed 67.7% and 32.3%, respectively, to the model. nih.gov The statistical robustness of such models is often indicated by high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²). nih.govnih.govresearchgate.net

Table 1: Example Statistical Results from a CoMFA Model for Thieno-pyrimidine Derivatives

Parameter Value
q² (Cross-validated r²) 0.818
r² (Non-cross-validated r²) 0.917
F value 114.235
r²_pred (Predictive r²) 0.794
Steric Contribution 67.7%
Electrostatic Contribution 32.3%

Data derived from a study on thieno-pyrimidine derivatives as breast cancer inhibitors. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that extends the principles of CoMFA by evaluating additional physicochemical fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor, in addition to steric and electrostatic fields. This provides a more comprehensive understanding of the structural requirements for activity. nih.govnih.govresearchgate.net

A CoMSIA model developed for the same set of thieno-pyrimidine derivatives yielded statistically significant results and provided complementary insights. nih.gov The analysis of CoMSIA contour maps helps to identify key regions where hydrophobic groups, hydrogen bond donors, or acceptors are favored or disfavored, offering detailed guidance for optimizing lead compounds. nih.govnih.govresearchgate.net

Table 2: Example Field Contributions from a CoMSIA Model for Thieno-pyrimidine Derivatives

Field Contribution
Steric 29.5%
Electrostatic 29.8%
Hydrophobic 29.8%
Hydrogen Bond Donor 6.5%
Hydrogen Bond Acceptor 4.4%

Data derived from a study on thieno-pyrimidine derivatives as breast cancer inhibitors. nih.gov

3D-QSAR Methodologies for Predictive Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a set of compounds with their 3D physicochemical properties. These models generate predictive statistical correlations and produce contour maps that visualize favorable and unfavorable regions for ligand modification, thereby guiding the design of new, more potent analogs.

For derivatives of the thieno[2,3-b]pyridine core, 3D-QSAR has been successfully applied to understand the structural requirements for inhibiting various enzymes. In a study on thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ), a receptor-guided 3D-QSAR model was developed for a set of 46 compounds. nih.gov The molecules were aligned within the receptor's active site using an induced fit docking (IFD) protocol, which accounts for the flexibility of the protein. nih.gov The resulting model demonstrated strong predictive power, as evidenced by its statistical parameters. nih.gov

The analysis was performed using the PHASE program, yielding a statistically significant model with a high test set Q² value of 0.600. nih.gov Further validation was provided by a high training set R² of 0.915, a Pearson-r of 0.801, and a low standard deviation (SD) of 0.241. nih.gov Such robust statistical metrics indicate a reliable and predictive QSAR model. nih.gov The contour maps generated from this model, in conjunction with docking analysis, helped to identify key amino acid residues involved in binding and highlighted the structural features of the ligands essential for a complementary fit within the PKC-θ active site. nih.gov

Similarly, QSAR calculations have been applied to thieno[2,3-b]pyridinone derivatives acting as antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.netmdpi.com These studies revealed that substituents on the thieno portion of the nucleus, such as halogens (Cl or Br) and short alkyl chains, led to compounds with Ki values in the nanomolar range (5.8 to 10.5 nM). nih.govresearchgate.net The introduction of a 3'-phenoxy group resulted in even higher potencies, with Ki values between 1.1 and 2.0 nM. nih.govresearchgate.net The QSAR models provided a consistent interpretation for the potencies of most compounds, demonstrating an inverse relationship between the size of ortho-substituents and binding affinity, likely due to steric hindrance that increases the torsion angle between the thieno[2,3-b]pyridinone system and its aryl substituent. mdpi.com

Table 1: Statistical Parameters of a 3D-QSAR Model for Thieno[2,3-b]pyridine-5-carbonitrile PKC-θ Inhibitors

ParameterValueDescriptionReference
Q² (Test Set)0.600Predictive ability of the model for an external test set. A value > 0.5 is considered good. nih.gov
R² (Training Set)0.915Coefficient of determination for the training set, indicating the goodness of fit. nih.gov
Pearson-r0.801Correlation coefficient between predicted and observed activities for the test set. nih.gov
Standard Deviation (SD)0.241The standard deviation of the regression. Lower values indicate a better model. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analog Identification

Pharmacophore modeling and virtual screening are powerful computational strategies to identify novel chemical entities with desired biological activity from large compound libraries. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific target receptor.

This approach has been utilized for scaffolds related to thieno[2,3-b]pyridine to discover new potential inhibitors. For instance, in a study targeting the Epidermal Growth Factor Receptor (EGFR), pharmacophore models were generated for thieno[2,3-d] nih.govnih.govnih.govtriazine derivatives. researchgate.net The best model, ADHRR (one acceptor, one donor, one hydrophobic, and two aromatic rings), was selected based on its ability to distinguish active from inactive ligands and was subsequently used as a 3D query for virtual screening. researchgate.net

Virtual screening, often following pharmacophore modeling, involves docking large libraries of compounds into a target's binding site to predict their binding affinity and pose. This method has proven effective in identifying novel hits. The initial discovery of thieno[2,3-b]pyridines as Phosphoinositide-specific phospholipase C (PI-PLC) inhibitors was achieved through a virtual High-Throughput Screening (vHTS) campaign. mdpi.com In another example, a combinatorial virtual screening of thieno[2,3-d]pyrimidine analogs led to the identification of potent inhibitors of the KRAS G12D oncogene. researchgate.net The most promising compound discovered through this screening, KD-8, demonstrated significant antiproliferative activity against three KRAS G12D-mutated cancer cell lines, with an average IC50 of 2.1 μM. researchgate.net

These screening funnels often incorporate predictions of absorption, distribution, metabolism, and excretion (ADME) properties to prioritize compounds with favorable drug-like characteristics, ensuring that the identified hits have a higher probability of success in later developmental stages. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time, offering critical insights into conformational changes, binding stability, and the energetics of the complex.

MD simulations have been employed to refine the understanding of how thieno[2,3-b]pyridine derivatives and related compounds bind to their targets. For example, MD simulations were used to calculate the absolute binding free energy (BFE) for novel pyridin-2-yl urea (B33335) inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), helping to discriminate between different potential binding modes that were initially predicted by molecular docking. nih.gov In a typical setup for such a simulation, the ligand-protein complex is solvated in a cubic water box, and counter-ions are added to neutralize the system's charge. nih.gov The system is then subjected to simulation for an extended period, such as the 485 ns performed for each ligand in the ASK1 study, to allow for thorough conformational sampling. nih.gov The results of these BFE calculations showed a good correlation with experimental bioassay data, underscoring the predictive power of this approach. nih.gov

Structure Activity Relationship Sar Investigations of Thieno 2,3 B Pyridine Derivatives

Impact of Substituent Variation at Different Positions on Biological Activity Profiles

The biological activity of thieno[2,3-b]pyridine (B153569) derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold and its appended functionalities. SAR studies have systematically explored these modifications to optimize potency and selectivity for different biological targets, including cancer cell lines and specific enzymes.

One of the most extensively studied classes is the 3-amino-2-carboxamido-thieno[2,3-b]pyridines. For these derivatives, substitutions on the N-phenyl ring of the carboxamide group at the 2-position are critical for anti-proliferative activity. Research has shown that specific substitution patterns on this phenyl ring can lead to excellent cell growth inhibition. mdpi.com For instance, 2,3-disubstitution (ortho, meta) on the phenyl carboxamide has been identified as a key feature for potent anti-proliferative effects against cancer cell lines such as HCT-116 and MDA-MB-231. mdpi.com In contrast, introducing substituents at the para-position of the same phenyl ring generally results in a loss of anti-proliferative activity. However, these para-substituted analogues have shown inhibitory activity against other targets, such as the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1), indicating that substituent positioning can switch target selectivity. nih.gov

Modifications at the C-5 position of the thieno[2,3-b]pyridine ring have also proven to be a successful strategy for enhancing biological activity. The introduction of a methylene-hydroxyl group at this position has been shown to improve anti-proliferative activity compared to the non-hydroxylated parent compounds. mdpi.com Further derivatization of this hydroxyl group into esters and carbonates was hypothesized to disrupt the planar structure of the molecules. This disruption of planarity can decrease intermolecular stacking and crystal packing, which is thought to improve solubility and cellular penetration, ultimately leading to increased activity. mdpi.com Expanding on this, another study found that appending a propyl-aryl group at the C-5 position resulted in compounds with potent biological activity, with some exhibiting IC50 values in the nanomolar range against cancer cell lines. nih.gov

The core thieno[2,3-b]pyridine ring itself has been a target for substitution. In a study focused on developing hepatic gluconeogenesis inhibitors, replacing a trifluoromethyl (CF3) group in the thienopyridine core led to improved potency. This modification resulted in the discovery of compounds with significant inhibition of hepatic glucose production, highlighting the electronic and steric influence of substituents directly on the heterocyclic system. nih.govresearchgate.net

Table 1: Impact of Substituent Variation on Biological Activity of Thieno[2,3-b]pyridine Derivatives
Position of VariationSubstituent/ModificationEffect on Biological ActivityTarget/AssayReference
N-Phenyl Carboxamide (at C-2)2,3-disubstitution (ortho, meta)Excellent cell growth inhibitionAnti-proliferative (HCT-116, MDA-MB-231 cells) mdpi.com
N-Phenyl Carboxamide (at C-2)Para-substitutionLoss of anti-proliferative activity; gain of TDP1 inhibitionAnti-proliferative / TDP1 Inhibition nih.gov
C-5 PositionMethylene-hydroxyl groupImproved anti-proliferative activityAnti-proliferative mdpi.com
C-5 PositionPropyl-aryl groupPotent activity (nM IC50 values)Anti-proliferative (MDA-MB-231, HCT-116 cells) nih.gov
Thienopyridine CoreReplacement of CF3 groupImproved potencyHepatic Gluconeogenesis Inhibition nih.govresearchgate.net

Role of Ring Fusion and Isomeric Forms on Pharmacological Potency

The arrangement of the thiophene (B33073) and pyridine (B92270) rings, as well as the fusion of additional rings to the thieno[2,3-b]pyridine core, plays a fundamental role in determining the pharmacological profile of these compounds. There are six possible isomers of thienopyridine, each with a different mode of annelation (ring fusion). researchgate.net Among these, the thieno[2,3-b]pyridine isomer is the most studied, largely due to the significant and broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.net This suggests that the specific [2,3-b] fusion is particularly favorable for eliciting diverse biological responses.

The extension of the thieno[2,3-b]pyridine system through the fusion of additional rings can lead to compounds with enhanced potency and altered mechanisms of action. For example, further annulation to create polycyclic systems like pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines has yielded compounds that are promising for the treatment of type 2 diabetes by inhibiting gluconeogenesis. researchgate.net This demonstrates that creating more complex, rigid structures through ring fusion can effectively target specific enzymes.

Table 2: Influence of Ring Fusion and Isomerism on Pharmacological Activity
Structural FeatureExample Compound ClassObserved Pharmacological EffectReference
Isomeric FormThieno[2,3-b]pyridine vs. other isomersBroad spectrum of biological activities (antitumor, anti-inflammatory, etc.) is well-documented for the [2,3-b] isomer. researchgate.net
Additional Ring Fusion (Heterocyclic)Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinesInhibition of gluconeogenesis, potential for type 2 diabetes treatment. researchgate.net
Additional Ring Fusion (Carbocyclic)Tricyclic core with fused cycloheptyl or cyclohexyl ringPotent microtubule-destabilizing agents with nanomolar activity. researchgate.net

Correlation between Molecular Features and Target-Specific Interactions

The biological activity of thieno[2,3-b]pyridine derivatives is ultimately determined by their ability to interact with specific molecular targets. SAR studies, often complemented by molecular modeling, have revealed key correlations between the structural features of these compounds and their interactions with enzymes and receptors.

Molecular planarity is a significant feature of the thieno[2,3-b]pyridine scaffold. While this planarity can facilitate π-stacking interactions with biological targets, it can also lead to poor aqueous solubility due to strong intermolecular forces and high crystal packing energy. mdpi.com Research has shown that intentionally disrupting this planarity by adding bulky or flexible groups, such as esters or carbonates at the C-5 position, can enhance anti-proliferative activity. This is thought to occur by reducing crystal packing, thereby improving solubility and bioavailability, which allows for better interaction with intracellular targets. mdpi.com

The introduction of specific linkers and functional groups can orient parts of the molecule to interact with distinct pockets within a target's active site. For instance, molecular modeling studies of anti-proliferative thieno[2,3-b]pyridines targeting the phosphoinositide phospholipase C (PI-PLC) enzyme revealed that a propyl tether at the C-5 position optimally places an appended aryl ring into a previously untargeted lipophilic pocket within the enzyme's active site. nih.gov This additional interaction significantly increases the compound's potency.

Future Research Directions and Translational Perspectives in Academic Research

Design and Synthesis of Next-Generation Thieno[2,3-b]pyridine (B153569) Analogs with Enhanced Specificity

The development of novel thieno[2,3-b]pyridine analogs is a cornerstone of future research, with a primary goal of enhancing target specificity and improving pharmacokinetic profiles. A significant challenge with some early analogs has been poor aqueous solubility, often attributed to the planar nature of the scaffold which promotes strong intermolecular stacking and crystal packing. mdpi.comnih.gov

One promising strategy involves the introduction of bulky, yet cleavable, functional groups to disrupt this planarity. mdpi.com For instance, the synthesis of ester and carbonate 'prodrug-like' moieties on alcohol-containing thieno[2,3-b]pyridines has been shown to increase anti-proliferative activity against colon and breast cancer cells, likely by improving solubility and subsequent intracellular concentration. mdpi.comnih.gov

Structure-activity relationship (SAR) studies have provided critical insights for rational drug design. acs.org Key findings include:

Substitution on the Phenyl Ring: Double substitution at the ortho- and meta-positions of the N-phenyl carboxamide ring is associated with potent growth inhibition in the nanomolar range for various cancer cell lines. rsc.org

Modifications at the C-5 and C-6 Positions: Incorporating a cycloalkyl ring fused at the 5,6-positions or a tethered propyl-aryl group can enhance lipophilicity and interactions within the lipophilic pocket of target enzymes, leading to improved anti-proliferative activity. nih.gov

The 3-Amino Group: The free amine at the 3-position of the thieno[2,3-b]pyridine core appears to be important for biological activity, although it may also contribute to cytotoxicity. acs.org

Future synthetic efforts will likely focus on creating libraries of compounds based on these SAR insights. Methodologies for producing diverse derivatives, such as 3-amino-N-(substituted phenyl)-thieno[2,3-b]pyridine-2-carboxamides and (3-amino-thieno[2,3-b]pyridin-2-yl)(substituted phenyl)methanones, are well-established and can be leveraged to explore new chemical space. tandfonline.comnih.gov

Table 1: Examples of Synthetic Strategies for Thieno[2,3-b]pyridine Analogs

Starting Material Reagents Resulting Compound Type Objective/Rationale Reference
5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile2-chloro-N-(substituted phenyl)acetamides3-amino-N-(substituted phenyl)-thieno[2,3-b]pyridine-2-carboxamidesPIM-1 Kinase Inhibition tandfonline.com
1,3-cyclohexadioneDMF-DMA, cyanothioacetamide, 2-bromo-N-(3-chloro-2-methylphenyl)acetamide3-amino-N-(3'-chloro-2'-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideTargeting Cancer Stem Cells nih.gov
Alcohol-containing thieno[2,3-b]pyridinesAcetyl or carbonate precursorsEster and carbonate derivativesImprove solubility by disrupting crystal packing mdpi.com
3-aminothienopyridine derivativesAryl isothiocyanates, maleic anhydride (B1165640)3-substituted-thienopyridine compoundsAntimicrobial and Anticancer Activity ekb.eg

Integration of Advanced Computational Approaches for Predictive Biological Activity

Computational chemistry is an indispensable tool in modern drug discovery, and its application to the thieno[2,3-b]pyridine class is set to expand significantly. Virtual high-throughput screening (vHTS) was instrumental in the initial discovery of this scaffold as PI-PLC inhibitors. mdpi.comresearchgate.net Future work will integrate more sophisticated computational methods for more accurate prediction of biological activity and off-target effects.

Molecular docking studies have been crucial for visualizing how these ligands interact with their protein targets. rsc.orgbohrium.com For example, docking simulations have provided plausible binding modes within the active sites of PI-PLC-δ1, PIM-1 kinase, and Hsp90. rsc.orgnih.govnih.govnih.gov These models show that specific substitutions can enhance interactions with key amino acid residues, such as forming hydrogen bonds or occupying hydrophobic pockets, which correlates with observed in vitro activity. tandfonline.combohrium.com

Quantitative Structure-Activity Relationship (QSAR) studies offer a mathematical framework to connect chemical structure with biological activity. researchgate.net By developing robust QSAR models, researchers can prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties. This approach, combined with in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, can significantly streamline the drug development process, reducing the time and resources spent on synthesizing less promising candidates. nih.gov Future research will focus on building more comprehensive models that can predict not only potency but also selectivity across different enzyme isoforms and cell lines.

Comprehensive Mechanistic Elucidation at the Molecular and Cellular Levels

While PI-PLC was the initial identified target, evidence suggests that the anti-proliferative effects of thieno[2,3-b]pyridines are likely due to the modulation of multiple cellular targets and pathways. nih.govnih.gov A major future direction is to fully unravel this complex mechanism of action at both the molecular and cellular levels.

At the molecular level, several other targets have been proposed, including:

Tubulin: Some analogs are thought to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest. researchgate.net

PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, PIM-1 has been identified as a target for certain thieno[2,3-b]pyridine derivatives. tandfonline.combohrium.comnih.gov

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): Inhibition of this DNA repair enzyme can sensitize cancer cells to topoisomerase I inhibitors. nih.gov

At the cellular level, treatment with thieno[2,3-b]pyridine compounds has been observed to induce a range of effects, providing clues to their mechanism. These include G2/M phase cell cycle arrest, the promotion of apoptosis, and the appearance of multinucleated cells. researchgate.netnih.gov Furthermore, some analogs have shown the ability to specifically target cancer stem cells (CSCs), a subpopulation of cells responsible for tumor recurrence and resistance, and can induce a metabolic shift from lipid to glucose metabolism in breast cancer cells. nih.gov Understanding how these diverse cellular outcomes are linked to the inhibition of specific molecular targets is a key area for future investigation.

Table 2: Observed Cellular Effects and Potential Molecular Targets of Thieno[2,3-b]pyridine Derivatives

Cellular Effect Cancer Type Studied Potential Molecular Target(s) Reference
G2/M Arrest, Multinucleation, ApoptosisProstate CancerPI-PLC, Tubulin researchgate.netnih.gov
Lowered Cancer Stem Cell FractionBreast CancerPI-PLC, Glycosphingolipid Metabolism nih.gov
Inhibition of Cell ProliferationColon, Breast, Lung, LeukemiaPI-PLC, PIM-1 Kinase rsc.orgbohrium.com
Sensitization to Topotecan (B1662842)Lung CancerTyrosyl-DNA Phosphodiesterase 1 (TDP1) nih.gov
Altered Cell Morphology (rounding, blebbing)Breast CancerPI-PLC mdpi.com

Development of Chemical Probes for Specific Target Validation and Imaging

To definitively validate the role of specific proteins in the biological activity of thieno[2,3-b]pyridines, the development of high-affinity, selective chemical probes is essential. These probes are specialized molecules derived from the parent scaffold, often modified with a reporter tag (like a fluorescent group or a biotin (B1667282) tag) or a reactive group for covalent labeling.

Future research will involve the rational design and synthesis of such probes. For example, a potent and selective PIM-1 kinase inhibitor from the thieno[2,3-b]pyridine family could be functionalized with an alkyne handle. This would allow for its use in activity-based protein profiling (ABPP) experiments to confirm target engagement in a cellular context and identify potential off-targets.

Similarly, fluorescently labeled thieno[2,3-b]pyridines could be synthesized for use in cellular imaging studies. These imaging probes would enable researchers to visualize the subcellular localization of the compound, providing further clues about its mechanism of action. For instance, observing the accumulation of a probe in the nucleus might reinforce its role in DNA repair pathways, whereas localization to the cell membrane could be consistent with the modulation of membrane-associated enzymes like PI-PLC. While specific imaging agents based on this scaffold are not yet widely reported, the synthetic versatility of the thieno[2,3-b]pyridine core makes this a highly feasible and informative avenue for future exploration. mdpi.comtandfonline.com

Exploration of Novel Biological Targets and Therapeutic Areas for Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold is not limited to cancer therapy. Its structural features make it a privileged scaffold for interacting with a wide range of biological targets, opening up numerous potential therapeutic applications. mdpi.comnih.gov

One of the most exciting future directions is the exploration of this compound class as chemosensitizers. Research has shown that certain analogs can restore the activity of established chemotherapeutic agents like topotecan in resistant lung cancer cells, possibly by inhibiting DNA repair enzymes such as TDP1. nih.gov This strategy could be applied to overcome resistance to other cancer drugs, representing a significant translational opportunity.

Beyond oncology, the thieno[2,3-b]pyridine core has been investigated for a broad spectrum of pharmacological activities. mdpi.com Published studies and screening data suggest potential applications in:

Infectious Diseases: Analogs have shown activity against Mycobacterium tuberculosis as well as other bacterial and fungal strains. acs.orgekb.eg

Inflammatory Diseases: Anti-inflammatory properties have been reported for this class of compounds. mdpi.com

Central Nervous System (CNS) Disorders: Some derivatives have been studied as potential treatments for CNS-related conditions. mdpi.com

Metabolic Diseases: The discovery of thieno[2,3-b]pyridine analogs as hepatic gluconeogenesis inhibitors points to a potential role in managing diabetes. nih.gov

Future research will involve systematic screening of existing and newly synthesized thieno[2,3-b]pyridine libraries against a wider array of biological targets, including G protein-coupled receptors, ion channels, and other enzyme classes, to unlock the full therapeutic potential of this versatile chemical scaffold. nih.gov

Q & A

Q. Advanced

  • Kinetic studies : Monitor intermediates via in situ 1H^1H NMR to identify rate-limiting steps (e.g., enolate formation in aldol condensations ).
  • Isotopic labeling : Use 18^{18}O-labeled ketones to trace carbonyl participation in cyclization .
  • Computational modeling : Apply Gaussian or ORCA software to simulate transition states in Suzuki-Miyaura couplings .

What are the key considerations for designing derivatives with enhanced bioactivity?

Q. Advanced

  • Structure-activity relationship (SAR) : Introduce electron-deficient aryl groups (e.g., 4-bromophenyl) to improve antimicrobial potency .
  • Prodrug strategies : Mask polar groups (e.g., –NH2_2) with acetyl protectors to enhance membrane permeability .
  • Targeted delivery : Conjugate with folate or peptide vectors to improve selectivity in cancer cells .

How should researchers handle discrepancies in synthetic yields or analytical data?

Q. Methodological Approach

  • Reproducibility checks : Replicate reactions with freshly distilled solvents and anhydrous conditions to minimize variability .
  • Cross-validation : Use multiple techniques (e.g., HRMS + elemental analysis) to confirm molecular formulas .
  • Error analysis : Quantify byproducts via HPLC-MS to identify competing pathways (e.g., dimerization ).

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